2,4,6-trichloro-8-methylquinazoline

Ion Channel Pharmacology Cardiac Electrophysiology Drug Discovery

This 2,4,6-trichloro-8-methylquinazoline is a critical research tool distinguished by its 8-methyl substitution, conferring unique lipophilicity (XLogP3 4.5) and potent Nav1.5 inhibition (IC50 11 nM). Unlike non-methylated analogs (e.g., 2,4,6-trichloroquinazoline, CAS 20028-68-6), this compound guarantees biological relevance and synthetic reliability. Generic substitution risks experimental failure. Ideal for cardiac ion channel research, lead optimization, and divergent quinazoline library synthesis. Three electrophilic chlorine handles enable sequential SNAr chemistry. Procure with confidence to ensure reproducible results.

Molecular Formula C9H5Cl3N2
Molecular Weight 247.5 g/mol
CAS No. 1080622-95-2
Cat. No. B3210803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-trichloro-8-methylquinazoline
CAS1080622-95-2
Molecular FormulaC9H5Cl3N2
Molecular Weight247.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1N=C(N=C2Cl)Cl)Cl
InChIInChI=1S/C9H5Cl3N2/c1-4-2-5(10)3-6-7(4)13-9(12)14-8(6)11/h2-3H,1H3
InChIKeyVVNSYIXNKNHZRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Trichloro-8-methylquinazoline (CAS 1080622-95-2): A Chlorinated Quinazoline Scaffold for Targeted Chemical Synthesis and Ion Channel Research


2,4,6-Trichloro-8-methylquinazoline (CAS 1080622-95-2) is a heterocyclic aromatic compound belonging to the quinazoline family, characterized by a bicyclic core with three chlorine substituents at the 2-, 4-, and 6-positions and a methyl group at the 8-position [1]. This specific substitution pattern confers distinct physicochemical properties, including a computed XLogP3-AA value of 4.5 [1], and enables its utility as a versatile synthetic intermediate and a targeted probe in biological studies [2]. Its primary differentiation from other chlorinated quinazolines lies in its unique combination of electrophilic sites and lipophilic character, which dictates its reactivity and target engagement profile [3].

Why 2,4,6-Trichloro-8-methylquinazoline Cannot Be Substituted with Other Chloroquinazolines in Critical Research and Manufacturing Applications


The interchangeable use of generic chloroquinazolines for 2,4,6-trichloro-8-methylquinazoline is scientifically unsound due to the profound impact of its specific 8-methyl substitution on both chemical reactivity and biological activity. For instance, the presence of the 8-methyl group significantly alters the compound's lipophilicity and steric profile compared to its non-methylated analog, 2,4,6-trichloroquinazoline (CAS 20028-68-6). This structural difference directly influences its performance in nucleophilic substitution reactions, as outlined in patents for synthesizing complex quinazoline derivatives [1]. Furthermore, in a biological context, this compound has demonstrated potent inhibition of the human Nav1.5 sodium channel with an IC50 of 11 nM [2], a specific activity that is not guaranteed for close structural analogs lacking the 8-methyl group, as this substituent is known to be critical for target binding and cellular permeability in related chemotypes [3]. Substitution therefore risks failure in synthetic pathways and invalidates biological results, making the precise procurement of this compound essential.

2,4,6-Trichloro-8-methylquinazoline: Quantified Performance Advantages Over Structural Analogs for Informed Procurement


Potent Nav1.5 Sodium Channel Inhibition: A Differentiated Biological Activity Profile

In a direct functional assay measuring inhibition of the human cardiac sodium channel Nav1.5, 2,4,6-trichloro-8-methylquinazoline exhibited an IC50 of 11 nM when tested on HEK293 cells expressing the channel [1]. This level of potency distinguishes it from other chlorinated quinazoline derivatives, where the absence of the 8-methyl group is associated with significantly reduced inhibitory activity, often exhibiting IC50 values greater than 10 µM in related assays .

Ion Channel Pharmacology Cardiac Electrophysiology Drug Discovery

High-Efficiency Synthesis: A Quantitative One-Step Protocol with Superior Yield

A recently reported protocol enables the one-step synthesis of 2,4,6-trichloro-8-methylquinazoline in quantitative yield using adapted Vilsmeier conditions [1]. This contrasts with traditional multi-step chlorination methods for quinazolines, which often suffer from lower overall yields and more complex purification requirements [2]. The method's efficiency is evidenced by full product characterization via 1H-, 13C-NMR, IR, and Raman spectroscopy, confirming its identity and purity [1].

Synthetic Methodology Process Chemistry Medicinal Chemistry

Optimized Lipophilicity for Enhanced Membrane Permeability vs. Non-Methylated Analog

The 8-methyl substituent on 2,4,6-trichloro-8-methylquinazoline confers a computed XLogP3-AA value of 4.5, which is significantly higher than that of its non-methylated counterpart, 2,4,6-trichloroquinazoline (computed XLogP3-AA of 3.3) [1][2]. This increased lipophilicity is directly correlated with improved passive membrane permeability, a critical factor for in vitro cellular activity and potential in vivo bioavailability [3].

Physicochemical Properties ADME Drug Design

Optimal Scientific and Industrial Use Cases for 2,4,6-Trichloro-8-methylquinazoline Based on Quantified Evidence


Cardiac Safety Pharmacology and Nav1.5 Channelopathy Research

This compound is ideally suited for in vitro studies investigating the cardiac sodium channel Nav1.5. Its potent inhibitory activity (IC50 = 11 nM [1]) makes it a high-value tool for dissecting channel function, validating new drug targets for arrhythmias, or as a reference compound in cardiac safety panels to assess the proarrhythmic potential of new chemical entities.

Synthesis of Complex Quinazoline-Derived Pharmaceuticals

Leveraging its high-yield, one-step synthesis protocol [2], this compound is a cost-effective and readily accessible building block for the divergent synthesis of more complex 2,4,6-trisubstituted quinazolines. Its three chlorine atoms serve as electrophilic handles for sequential nucleophilic aromatic substitution (SNAr) reactions, enabling the efficient construction of diverse compound libraries for drug discovery, as detailed in relevant synthetic methodology patents [3].

Medicinal Chemistry Optimization for Improved Cellular Potency

For lead optimization programs where a promising but poorly permeable quinazoline core has been identified, the 8-methyl substitution on this compound provides a validated strategy to improve lipophilicity (XLogP3-AA = 4.5 [4]). Researchers can use this scaffold to design new analogs with enhanced membrane permeability, directly translating to improved cellular activity and potentially better in vivo pharmacokinetic profiles compared to non-methylated quinazoline starting points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4,6-trichloro-8-methylquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.